Cas no 21219-01-2 (N,n'-diphenyl-n,n'-bis[(z)-1-phenylethylideneamino]butane-1,4-diamine)
![N,n'-diphenyl-n,n'-bis[(z)-1-phenylethylideneamino]butane-1,4-diamine structure](https://nl.kuujia.com/scimg/cas/21219-01-2x500.png)
21219-01-2 structure
Productnaam:N,n'-diphenyl-n,n'-bis[(z)-1-phenylethylideneamino]butane-1,4-diamine
N,n'-diphenyl-n,n'-bis[(z)-1-phenylethylideneamino]butane-1,4-diamine Chemische en fysische eigenschappen
Naam en identificatie
-
- N,n'-diphenyl-n,n'-bis[(z)-1-phenylethylideneamino]butane-1,4-diamine
- NSC-103114
- NSC103114
- 21219-01-2
- DTXSID50422213
-
- Inchi: InChI=1S/C32H34N4/c1-27(29-17-7-3-8-18-29)33-35(31-21-11-5-12-22-31)25-15-16-26-36(32-23-13-6-14-24-32)34-28(2)30-19-9-4-10-20-30/h3-14,17-24H,15-16,25-26H2,1-2H3/b33-27-,34-28-
- InChI-sleutel: GXMHQWLRHZPXTR-YSBSNMNTSA-N
- LACHT: CC(=NN(CCCCN(C1=CC=CC=C1)N=C(C)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Berekende eigenschappen
- Exacte massa: 474.27862
- Monoisotopische massa: 474.27834710g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 36
- Aantal draaibare bindingen: 11
- Complexiteit: 604
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 2
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 31.2Ų
- XLogP3: 8.3
Experimentele eigenschappen
- PSA: 31.2
N,n'-diphenyl-n,n'-bis[(z)-1-phenylethylideneamino]butane-1,4-diamine Gerelateerde literatuur
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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